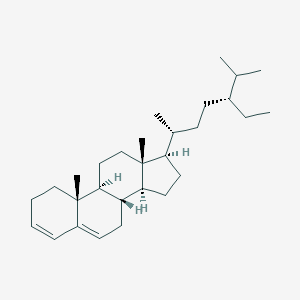
Stigmasta-3,5-diène
Vue d'ensemble
Description
Stigmasta-3,5-diene is a naturally occurring triterpenoid that has been isolated from various plant sources. It is a major component of many plant oils, and is used in the synthesis of a variety of products, including pharmaceuticals, fragrances, and cosmetics. Stigmasta-3,5-diene has a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-oxidative, and anti-microbial activities. In recent years, it has been studied for its potential therapeutic applications in the treatment of various diseases, such as cancer and inflammation.
Applications De Recherche Scientifique
Structure chimique et propriétés
“Stigmasta-3,5-diène” est un composé chimique de formule moléculaire C29H48 . Il s'agit d'un composé stéroïdien, ce qui signifie qu'il fait partie d'une classe de molécules organiques caractérisées par un squelette carboné composé de quatre cycles fusionnés .
Intermédiaire dans la synthèse de composés
Le this compound peut être utilisé comme intermédiaire dans la synthèse d'autres composés . Cela signifie qu'il peut être utilisé dans la production d'une variété de produits chimiques, y compris d'autres types de stérols .
Synthèse à partir d'huiles végétales naturelles
La production de this compound peut être obtenue par extraction et séparation à partir d'huiles végétales naturelles . Une méthode courante consiste à utiliser un solvant à base d'éthanol pour l'extraire des résidus de manioc en automne . Le composé est ensuite obtenu par des étapes de séparation, de cristallisation et de purification supplémentaires .
Application dans la production d'huile d'olive
Le this compound joue un rôle important dans la production d'huile d'olive . Il est formé par la déshydratation des stérols et peut être utilisé pour détecter la fraude dans les huiles
Mécanisme D'action
Target of Action
Stigmasta-3,5-diene is a naturally occurring organic compound that belongs to the class of sterols . It is a derivative of stigmasterol, a common sterol found in plants
Mode of Action
It is known that sterols, including stigmasta-3,5-diene, play crucial roles in cell membrane structure and function, serving as a biophysical modulator of membrane behavior and as a precursor for bioactive molecules .
Biochemical Pathways
Stigmasta-3,5-diene is involved in the sterol biosynthesis pathway, which is crucial for maintaining cell membrane integrity and fluidity
Result of Action
Sterols, including stigmasta-3,5-diene, are known to play crucial roles in maintaining cell membrane structure and function .
Action Environment
The action, efficacy, and stability of Stigmasta-3,5-diene can be influenced by various environmental factors. For instance, the formation of stigmastadienes, including Stigmasta-3,5-diene, can occur in all steps involving high temperatures, such as bleaching and deodorizing during the refining processes of vegetable oils .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3/t21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCTZARHLGPHMT-BPIBQTEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC=C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is stigmasta-3,5-diene and where is it found?
A1: Stigmasta-3,5-diene is a steradiene hydrocarbon formed through the dehydration of β-sitosterol, a common plant sterol. It is often detected in refined vegetable oils, particularly olive oil. [, , , , , , ]
Q2: How does the presence of stigmasta-3,5-diene in olive oil relate to its quality?
A2: Stigmasta-3,5-diene is found in negligible amounts in virgin olive oils. [] Its presence in significant quantities indicates that the oil has undergone refining. [, , , , ] High levels can therefore indicate adulteration of higher-grade olive oil with refined oils. [, ]
Q3: How does the refining process lead to the formation of stigmasta-3,5-diene?
A3: During the deodorization step of physical refining, high temperatures can cause the dehydration of β-sitosterol, leading to the formation of stigmasta-3,5-diene. [, , , ]
Q4: Can the amount of stigmasta-3,5-diene formed during refining be controlled?
A4: Yes, factors such as nitrogen flow, temperature, and oil load during the deodorization process can influence the formation of stigmasta-3,5-diene. [] This suggests the potential for optimization to minimize its formation.
Q5: Are there other sterols besides β-sitosterol that can form similar compounds during refining?
A5: Yes, campesterol can dehydrate to form campesta-3,5-diene, and stigmasterol can form stigmasta-3,5,22-triene under similar conditions. []
Q6: Can stigmasta-3,5-diene undergo further transformation during processing?
A6: Yes, under the high temperatures (260-280°C) used for squalene distillation, stigmasta-3,5-diene can be hydrogenated to form stigmastane, a marker of vegetable-derived squalane. []
Q7: Can the presence of stigmasta-3,5-diene be used for analytical purposes beyond olive oil?
A7: Yes, research indicates its presence in other refined vegetable oils like sesame seed oil. [] It has also been identified in the heartwood of certain trees like Populus tremuloides. []
Q8: Are there analytical methods specifically designed to detect and quantify stigmasta-3,5-diene?
A8: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly employed for the identification and quantification of stigmasta-3,5-diene in various matrices, including olive oil and plant extracts. [, , , ]
Q9: Beyond its presence in refined oils, has stigmasta-3,5-diene been found in other contexts?
A9: Yes, it has been identified in the heartwood of Eucalyptus pellita [] and in extracts of Humulus scandens roots. [] It is also a product of sterol diagenesis and has been studied in peat cores as an indicator of peat decomposition and past environmental conditions. []
Q10: Has stigmasta-3,5-diene been studied for any biological activity?
A10: While its role as a marker for oil refining and peat diagenesis is well documented, research on the specific biological activities of stigmasta-3,5-diene is limited. It was identified in extracts of Cuscuta reflexa with moderate antiproliferative activities in HCT116 colorectal cell lines. [] Further research is needed to explore its potential bioactivities fully.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
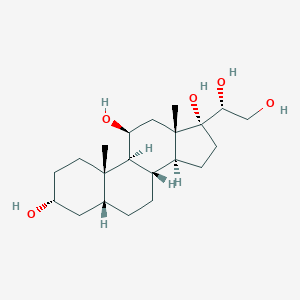
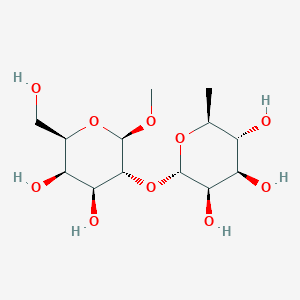
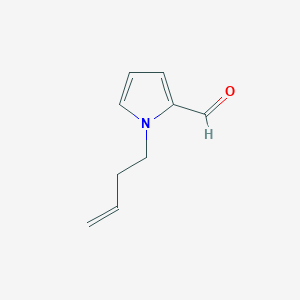


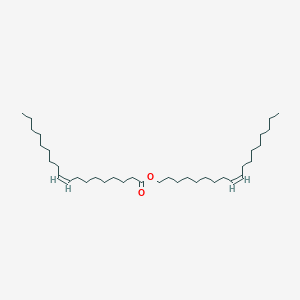

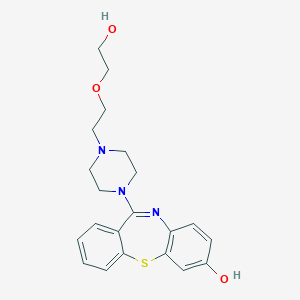

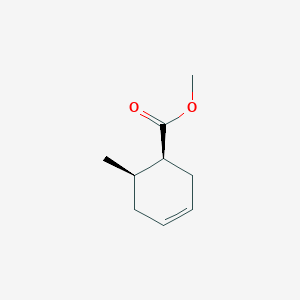
![(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide](/img/structure/B145550.png)